molecular formula C7H10ClF2N3O B13509532 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride

2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride

Cat. No.: B13509532
M. Wt: 225.62 g/mol
InChI Key: PJEPGKHRKYIISP-UHFFFAOYSA-N
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Description

2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride is a chemical compound that features a difluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride lies in its difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10ClF2N3O

Molecular Weight

225.62 g/mol

IUPAC Name

2-amino-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone;hydrochloride

InChI

InChI=1S/C7H9F2N3O.ClH/c1-12-3-4(5(13)2-10)6(11-12)7(8)9;/h3,7H,2,10H2,1H3;1H

InChI Key

PJEPGKHRKYIISP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)CN.Cl

Origin of Product

United States

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